2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid
Overview
Description
“2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid” is a compound with the molecular formula C10H15NO4 . It is also known by other names such as “2-(Boc-amino)-4-pentynoic acid” and “2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic Acid” among others . It has a molecular weight of 213.23 g/mol .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)" . The Canonical SMILES representation is "CC©©OC(=O)NC(CC#C)C(=O)O" .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 95-97°C . The compound has a XLogP3-AA value of 1.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Click Chemistry
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid: is a valuable reagent in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for creating a diverse range of novel compounds, which can be used in the development of new drugs and materials .
Glycine Derivative Research
As a glycine derivative, this compound can be used in the study of glycine’s role in neurotransmission and its potential therapeutic applications in neurological disorders .
Metabolic Disease Research
The compound’s structural similarity to certain amino acids makes it a candidate for the study of metabolic diseases. It could be used to mimic or inhibit metabolic pathways, providing insights into disease mechanisms and potential treatments .
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid are molecules containing Azide groups . This compound is a click chemistry reagent and contains an Alkyne group . Click chemistry is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility, making it a powerful tool in the field of bioconjugation.
Mode of Action
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAc) . In this reaction, the Alkyne group in the compound reacts with an Azide group in the target molecule in the presence of a copper catalyst, forming a stable triazole ring. This reaction is highly selective and efficient, allowing for precise modifications of target molecules.
Action Environment
The action, efficacy, and stability of 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid can be influenced by various environmental factors. For instance, the efficiency of the CuAAc reaction can be affected by the presence of oxygen, as it can oxidize the copper catalyst and inhibit the reaction . Additionally, the stability of this compound may be affected by factors such as temperature and pH .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKHAJIFPHJYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393205 | |
Record name | 2-tert-Butoxycarbonylamino-pent-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid | |
CAS RN |
61172-66-5 | |
Record name | 2-tert-Butoxycarbonylamino-pent-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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